5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine
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Overview
Description
5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often require the use of solvents such as acetone or freon-11, with additives like AgOTf to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Uniqueness
5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and trimethyl groups contribute to its reactivity and potential as a versatile scaffold in drug design .
Biological Activity
The compound 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine (CAS No. 195055-65-3) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, particularly focusing on its anti-inflammatory effects and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN5, with a molecular weight of 315.80 g/mol. The structural representation includes a pyrazolo-pyrimidine core substituted with a trimethylpyridine moiety. The presence of chlorine and methyl groups in the structure is significant for its biological activity.
Biological Activity Overview
-
Anti-inflammatory Activity :
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo-pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.- In vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-2 activity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
- In vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing inflammation. For example, bioassays using carrageenan-induced paw edema indicated that some derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) reported around 9.17 μM .
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Mechanism of Action :
The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and nitric oxide (NO). The compound may also influence nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo-pyrimidine derivatives:
- Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) at specific positions on the pyrimidine ring has been linked to enhanced COX-2 inhibitory activity. Conversely, electron-withdrawing groups may diminish this effect .
- Comparative Analysis : A study comparing various substituted pyrazolo-pyrimidines revealed that modifications to the pyrazole ring significantly affect potency against COX enzymes .
Data Tables
Compound | Structure | IC50 (μM) | ED50 (μM) | Reference |
---|---|---|---|---|
Compound A | Pyrazolo[3,4-d]pyrimidine | 0.04 ± 0.09 | 9.17 | |
Compound B | Pyrazolo[1,5-a]pyrimidine | 0.04 ± 0.02 | 8.23 | |
5-(7-Chloro...) | Target Compound | TBD | TBD | This Study |
Case Studies
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Case Study on Anti-inflammatory Effects :
In a study by Atatreh et al., several new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds with specific substitutions showed remarkable COX-2 inhibition comparable to standard treatments like celecoxib and indomethacin . -
Clinical Relevance :
While preclinical studies demonstrate promising results, further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects.
Properties
IUPAC Name |
5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-9-6-14(21(4)5)18-8-12(9)15-11(3)20-22-13(17)7-10(2)19-16(15)22/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBITGZJMDZBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.